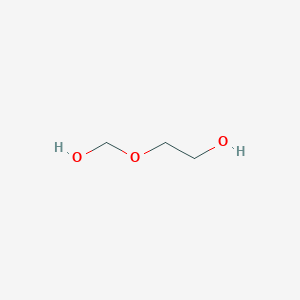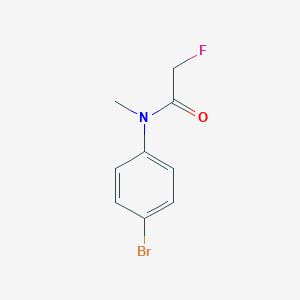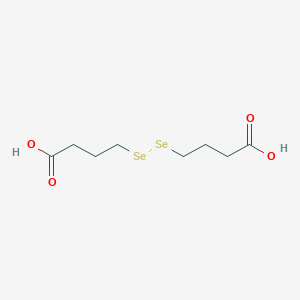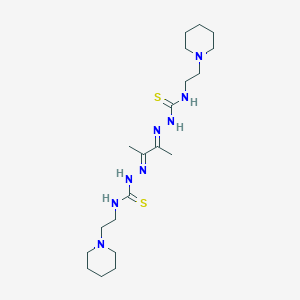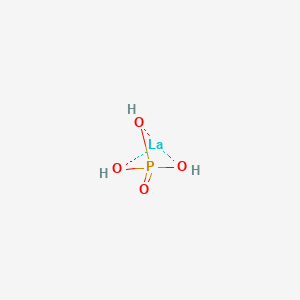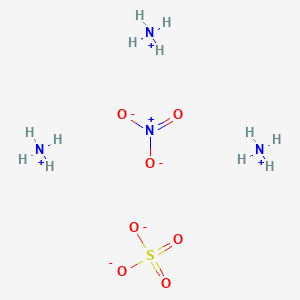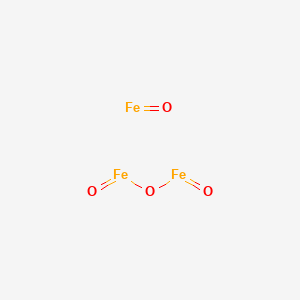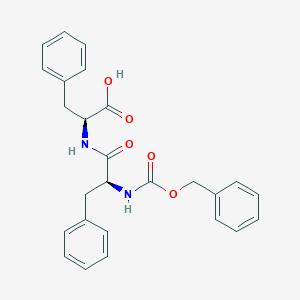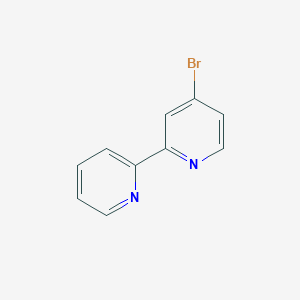
4-溴-2,2'-联吡啶
概述
描述
4-Bromo-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of a bromine atom at the 4-position of the bipyridine structure. This compound is a yellow crystalline solid with a distinct odor and is known for its good solubility in organic solvents . It is widely used in various chemical syntheses and serves as a crucial intermediate in the preparation of more complex molecules.
科学研究应用
4-Bromo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal complexes that have biological relevance.
Medicine: It is used in the development of pharmaceutical intermediates and active compounds.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers
作用机制
Target of Action
4-Bromo-2,2’-bipyridine is a type of organic bromide compound . It is primarily used as a starting material for the synthesis of low-molecular-weight model compounds . The primary targets of this compound are the biochemical pathways involved in the synthesis of these model compounds .
Mode of Action
The compound interacts with its targets by participating in the synthesis of model compounds. It is used as a starting material in the synthesis of these compounds, playing a crucial role in the formation of the effective conjugation segment of the zig-zag orientated meta-conjugated polymer .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2,2’-bipyridine are those involved in the synthesis of model compounds. These pathways lead to the formation of an alternation of three aryl and two ethynyl units (Ar C C Ar C C Ar) due to the zig-zag structure of the polymer . This is found to be the smallest conjugated unit necessary to obtain excellent fluorescence .
Result of Action
The result of the action of 4-Bromo-2,2’-bipyridine is the formation of model compounds with a specific conjugation segment. These compounds exhibit excellent fluorescence, confirming the effective conjugation segment of the zig-zag orientated meta-conjugated polymer .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,2’-bipyridine can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and combustible materials . It should also be handled with appropriate protective measures to prevent contact and inhalation, as it is an organic bromide compound with certain toxicity . Furthermore, it should be avoided from contact with strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 4-Bromo-2,2’-bipyridine often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-Bromo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Utilizes tin reagents and palladium catalysts.
Negishi Coupling: Employs zinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions are often more complex bipyridine derivatives, which can be used in various applications such as ligands for catalysts and photosensitizers .
相似化合物的比较
2,2’-Bipyridine: Lacks the bromine atom and is used as a ligand in coordination chemistry.
4,4’-Bipyridine: Has a different substitution pattern and is used in the formation of coordination polymers.
4,4’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and is used in more specialized applications
Uniqueness: 4-Bromo-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex organic molecules and coordination compounds .
属性
IUPAC Name |
4-bromo-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXFIBXWCCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477320 | |
| Record name | 4-bromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14162-95-9 | |
| Record name | 4-bromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Bromo-2,2'-bipyridine a valuable building block in materials chemistry?
A1: 4-Bromo-2,2'-bipyridine is a versatile building block due to its bromo substituent, which readily participates in various cross-coupling reactions, such as the Suzuki reaction [, ]. This enables the attachment of diverse functional groups and the creation of complex molecular architectures, including ligands for metal complexes and building blocks for polymers.
Q2: How does the structure of 4-Bromo-2,2'-bipyridine contribute to the properties of its platinum(II) complex?
A2: In the platinum(II) complex Pt(4-Brbpy)(C≡CC6H5)2 (where 4-Brbpy = 4-Bromo-2,2'-bipyridine) [], the 4-Brbpy ligand plays a crucial role in the observed thermo- and mechanochromic properties. The bromo substituent influences the packing of the molecules in the crystal lattice, ultimately affecting the energy levels involved in the electronic transitions responsible for luminescence.
Q3: What interesting phenomena were observed in the solid-state Pt(4-Brbpy)(C≡CC6H5)2 complex?
A3: The solid-state Pt(4-Brbpy)(C≡CC6H5)2 complex exhibits reversible thermo- and mechanochromic luminescence []. Heating or grinding the crystalline complex induces a dramatic red shift in its emission color, accompanied by a transition to an amorphous phase. This shift is attributed to the conversion from a mixed 3MLCT/3LLCT excited state to a 3MMLCT triplet state.
Q4: Can the original luminescence of the Pt(4-Brbpy)(C≡CC6H5)2 complex be restored?
A4: Yes, the original yellow-green emission of the Pt(4-Brbpy)(C≡CC6H5)2 complex can be restored by exposing the amorphous, red-emitting form to organic vapors []. This exposure induces recrystallization, reverting the complex to its original crystalline state and luminescent properties.
Q5: How is 4-Bromo-2,2'-bipyridine used in the development of improved catalysts for carbon dioxide reduction?
A5: 4-Bromo-2,2'-bipyridine serves as a key component in the synthesis of ligands for rhenium complexes investigated as catalysts for carbon dioxide reduction []. By attaching a terthiophene unit to 4-Bromo-2,2'-bipyridine via Sonogashira coupling, researchers can synthesize ligands that enhance the catalytic activity of the resulting rhenium complexes. These findings contribute to the ongoing development of efficient and sustainable catalysts for converting CO2 into valuable chemicals and fuels.
Q6: Are there any alternative synthetic routes for 4-Bromo-2,2'-bipyridine that offer improvements?
A6: Yes, research has focused on improving the synthesis of 4-Bromo-2,2'-bipyridine. One study describes a simplified and higher-yielding synthetic method compared to previous protocols []. This improved synthesis facilitates the preparation of 4-Bromo-2,2'-bipyridine derivatives, enabling further exploration of their applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
